2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a pyrrolidinone ring and a benzoate ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate typically involves the reaction of 4-(difluoromethoxy)benzoic acid with 2,5-dioxopyrrolidin-1-yl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 4-(difluoromethoxy)benzoic acid and 2,5-dioxopyrrolidin-1-ol.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticonvulsant and analgesic properties.
Materials Science: The compound can be used in the development of advanced materials with specific chemical and physical properties.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 4-(N-phenylanilino)benzoate
- 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate is unique due to the presence of the difluoromethoxy group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new pharmaceuticals and materials with tailored properties .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(difluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO5/c13-12(14)19-8-3-1-7(2-4-8)11(18)20-15-9(16)5-6-10(15)17/h1-4,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUNPZVNIMKCMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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